molecular formula C17H19NOS B2769887 N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide CAS No. 431075-86-4

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide

Cat. No.: B2769887
CAS No.: 431075-86-4
M. Wt: 285.41
InChI Key: RBMGIMOMBUJNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide (CAS 431075-86-4) is a high-purity chemical compound supplied for advanced scientific investigation. With a molecular formula of C17H19NOS and a molecular weight of 285.41 g/mol, this acetamide derivative is characterized by its specific structure featuring a phenylacetamide group linked to a (4-methylphenyl)sulfanyl ethyl chain. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel anticonvulsant therapies. The molecular structure aligns with the pharmacophore of non-nitrogen heterocyclic compounds, a class known for its potential in designing safe and effective antiepileptic drugs . Research into such compounds is crucial, as current antiepileptic drugs are effective in only 60-80% of patients and are often associated with significant side effects like toxicity and non-selectivity . The compound serves as a valuable building block for exploring new therapeutic agents that may overcome these limitations. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGIMOMBUJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide typically involves the reaction of 4-methylthiophenol with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with phenylacetyl chloride to yield the final product . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylacetamide group can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Sulfanyl vs. Sulfonyl/Sulfinyl Derivatives
  • N-[2-(4-Methylbenzenesulfinyl)ethyl]-2-(4-methylphenyl)acetamide (CAS 477710-74-0): This analog replaces the sulfanyl (S–) group with a sulfinyl (S=O) group. The molecular weight increases to 315.43 g/mol compared to the parent compound .
  • 2-(4-(Methylsulfonyl)phenyl)-2-oxo-N-phenylacetamide :
    Substitution of sulfanyl with a sulfonyl (SO₂) group and introduction of a ketone (2-oxo) significantly enhance electron-withdrawing effects. This derivative exhibits a higher melting point (157–159°C) and distinct NMR chemical shifts (e.g., carbonyl resonance at δ 168.5 ppm in ¹³C NMR), reflecting altered electronic environments .
N-Substituent Variations
  • N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS 335414-73-8) :
    The N-substituent here is a 2-ethylphenyl group instead of a 2-[(4-methylphenyl)sulfanyl]ethyl chain. This modification reduces steric hindrance near the nitrogen but introduces ortho-substitution effects on the aromatic ring, which may influence regioselectivity in alkylation reactions .
  • Crystallographic data reveal intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the solid-state structure, a feature absent in the parent compound .
Hybrid Structures with Heterocycles
  • 2-[[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-2-methyl-3-phenylprop-2-enylidene]aminoacetamide: This complex analog integrates a triazole ring and a conjugated enamine system. The extended π-system and methoxy group enhance UV absorption and may confer fluorescence properties, broadening applications in materials science .

Biological Activity

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a sulfanyl group that contributes to its biological reactivity. The compound can be synthesized through various organic reactions, which include oxidation, reduction, and substitution reactions. These reactions can yield sulfoxides, sulfones, and various substituted derivatives, which may exhibit distinct biological properties .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
  • Receptor Interaction : The phenylacetamide moiety may interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways .

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In vitro studies have shown that the compound can suppress the production of pro-inflammatory cytokines in activated immune cells. This property suggests potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound on human monocytes, researchers found that treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). These findings suggest that the compound may exert its anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) indicating promising antimicrobial potential .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Various derivatives have been synthesized to enhance its biological activity and selectivity. Key findings include:

Derivative Biological Activity IC50/MIC Values
Parent CompoundAnti-inflammatoryIC50 = 25 µM
Derivative AEnhanced antibacterialMIC = 15 µg/mL
Derivative BIncreased anti-inflammatoryIC50 = 10 µM

These results underscore the importance of structural modifications in optimizing the biological activity of this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-phenylacetic acid derivatives with 2-[(4-methylphenyl)sulfanyl]ethylamine. A base (e.g., NaOH or K₂CO₃) is critical for deprotonation, and solvents like ethanol or DMF are used under reflux (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Side reactions (e.g., disulfide formation) are minimized by inert atmospheres (N₂/Ar) and controlled stoichiometry .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the sulfanyl-ethyl linkage (δ 2.8–3.2 ppm for SCH₂CH₂N) and aromatic protons (δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺ (e.g., m/z 342.1245 for C₁₇H₂₀N₂OS₂). FT-IR identifies key functional groups: ν 1650 cm⁻¹ (amide C=O), 2550 cm⁻¹ (S-H absent, confirming thioether formation) .

Advanced Research Questions

Q. How do substituents on the phenyl or sulfanyl groups affect the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antimicrobial activity (MIC 2–8 µg/mL against S. aureus), while bulky substituents (e.g., methyl) on the sulfanyl ethyl chain reduce solubility but improve metabolic stability. Computational docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ∆G ≈ -9.2 kcal/mol .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

  • Use homogeneous time-resolved fluorescence (HTRF) for kinase inhibition (IC₅₀ 0.5–1.2 µM vs. EGFR).
  • Validate cytotoxicity via MTT assays (HeLa cells, 48h exposure) with positive controls (e.g., doxorubicin).
  • Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?

  • Methodological Answer : The sulfanyl-ethyl group facilitates membrane penetration, while the acetamide moiety inhibits tubulin polymerization (IC₅₀ 0.8 µM) and DHFR (Ki 12 nM). ROS generation assays (DCFH-DA staining) confirm oxidative stress induction in cancer cells. Proteomic profiling (LC-MS/MS) identifies downregulation of NF-κB and survivin pathways .

Q. How is the compound’s metabolic stability assessed in preclinical models?

  • Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to measure t₁/₂ (e.g., 45 min). LC-MS/MS quantifies major metabolites (e.g., sulfoxide derivatives). In vivo PK studies (Sprague-Dawley rats, 10 mg/kg IV) show Cmax 1.2 µg/mL and AUC₀–24 8.7 µg·h/mL .

Key Research Gaps

  • Crystallographic data for the compound is lacking; single-crystal X-ray diffraction is needed to confirm conformation .
  • In vivo efficacy in xenograft models and toxicity profiles (e.g., hepatotoxicity) remain underexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.